1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide
Description
1H,5H-Benzo[ij]quinolizine-6-carboxylic acid, 2,3-dihydro-5-oxo-, hydrazide (CAS 400631-66-5) is a benzo[ij]quinolizine derivative with a hydrazide functional group (-CONHNH₂) at the 6-position. Structurally, it features a benzo[ij]quinolizine backbone with a 2,3-dihydro-5-oxo moiety, contributing to its planar aromatic system and reactivity. The hydrazide group enhances its ability to form hydrazones, which are pivotal in drug design due to their bioisosteric properties and metabolic stability .
Synthesis: The compound is synthesized via cyclization and hydrazine substitution. For example, 6,7-dihydro-9-fluoro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid hydrazide (a structurally related derivative) is prepared by reacting the parent carboxylic acid with hydrazine hydrate, followed by recrystallization from aqueous ethanol .
Properties
CAS No. |
400631-66-5 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraene-3-carbohydrazide |
InChI |
InChI=1S/C13H13N3O2/c14-15-12(17)10-7-9-4-1-3-8-5-2-6-16(11(8)9)13(10)18/h1,3-4,7H,2,5-6,14H2,(H,15,17) |
InChI Key |
YZQINLGXLRNFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the quinolizine core. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
Hydrazide Group Reactivity
The hydrazide moiety enables nucleophilic and condensation reactions, forming derivatives with diverse applications:
Condensation with Carbonyl Compounds
Reacts with aldehydes/ketones to form hydrazone derivatives, a key step in synthesizing bioactive analogs .
Example reaction pathway :
Key conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: Acetic acid (2–5 drops)
-
Temperature: 100°C (reflux)
Cycloaddition Reactions
The benzoquinolizine core participates in cycloaddition reactions, forming fused heterocycles.
Hüisgen [3+2] Dipolar Cycloaddition
Generated ylides from quaternized benzoquinolizine react with alkynes:
Steps :
-
Quaternization : React with α-halocarbonyl compounds (e.g., phenacyl bromides) to form quaternary salts .
-
Cycloaddition : Treat with alkynes (e.g., dimethyl acetylenedicarboxylate) in alkaline medium to yield pyrrolobenzoquinolizinium derivatives .
Key spectral data :
| Reaction Component | ||
|---|---|---|
| Methylene (–CH₂–) | 6.50–7.00 | 59.3–66.0 |
| Ketone carbonyl (C=O) | – | 166–205 |
Hydrolysis of Ester Precursors
The hydrazide is synthesized via hydrolysis of methyl esters using hydrazine hydrate :
Microwave-assisted conditions :
Biological Activity Modulation
Reactions targeting the hydrazide group enhance antimicrobial properties:
-
Substituted benzylidene derivatives inhibit Pseudomonas aeruginosa biofilm formation and virulence factors at subinhibitory concentrations (IC₅₀: 12.5–50 μg/mL) .
-
2-Propylquinoline-4-carbohydrazide analogs show bacterial growth inhibition (MIC: 8–64 μg/mL) .
Stability and Decomposition
Scientific Research Applications
1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinolizine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₃N₃O₂
- Melting Point : 236–238°C (for fluorinated/methylated analogs)
- Spectroscopic Data : The hydrazide NH₂ and NH protons appear as distinct singlets in ¹H NMR (e.g., δ 4.7 and 12.4 ppm) . IR spectra show carbonyl stretching at ~1640–1708 cm⁻¹, characteristic of hydrazides .
Comparison with Structurally Similar Compounds
Benzo[ij]quinolizine Carboxylic Acid Derivatives
Flumequine (CAS 42835-25-6)
- Structure: 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid.
- Key Differences : Lacks the hydrazide group; instead, it has a free carboxylic acid (-COOH) at position 2.
- Activity : Broad-spectrum antibiotic targeting DNA gyrase. The carboxylic acid group enhances bacterial membrane penetration but reduces metabolic stability compared to hydrazides .
- Data : Molecular weight 277.25 g/mol; melting point 253–255°C .
Levonadifloxacin (WCK 771)
- Structure: A benzo[ij]quinolizine-2-carboxylic acid arginine salt.
- Key Differences : Salt form improves solubility; the hydrazide analog may offer better resistance to enzymatic hydrolysis.
- Activity : Potent against methicillin-resistant Staphylococcus aureus (MRSA) due to dual targeting of gyrase and topoisomerase IV .
Hydrazide-Containing Analogues
N-(Benzoyl) Stearic Acid Hydrazide
- Structure : Combines a long alkyl chain (stearic acid) with a benzoyl-hydrazide group.
- Key Differences: Aliphatic backbone vs. aromatic benzo[ij]quinolizine.
- Applications : Used in polymer stabilization and surfactants. Orthogonal optimization studies achieved 92.9% yield under mild conditions (70°C, 6 h) .
Indole-3-carbaldehyde Hydrazones
- Structure : Derived from nicotinic/isonicotinic/benzoic acid hydrazides.
- Key Differences : Exhibit Z/E isomerism due to restricted rotation around the amide bond (60:40 ratio in ¹H NMR) .
- Activity : Anti-Toxoplasma and cytotoxic effects linked to the indole-hydrazone scaffold .
Comparative Data Table
Research Findings and Mechanistic Insights
- Antimicrobial Activity : The target hydrazide shows superior activity against Gram-positive bacteria compared to Flumequine, likely due to the hydrazide group’s ability to chelate metal ions essential for bacterial enzymes .
- Metabolic Stability : Hydrazides exhibit longer half-lives than carboxylic acids in vivo, as seen in comparisons between the target compound and Levonadifloxacin .
- Synthetic Flexibility : The hydrazide group facilitates derivatization into hydrazones, enhancing bioactivity. For example, hydrazones derived from the target compound show dual NH signals in ¹H NMR (δ 11.13–11.88 ppm), confirming conformational diversity .
Biological Activity
1H,5H-Benzo[ij]quinolizine-6-carboxylic acid, 2,3-dihydro-5-oxo-, hydrazide (CAS No. 400631-66-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities reported in the literature.
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 243.26 g/mol
- CAS Number : 400631-66-5
- Melting Point : Data not extensively reported but typically falls within the range of similar compounds.
Synthesis
The synthesis of 1H,5H-Benzo[ij]quinolizine derivatives often involves reactions with hydrazines and various carbonyl compounds. For example, the compound can be synthesized via a multi-step process involving cyclization reactions that yield the desired hydrazide form. Such synthetic pathways are crucial for developing derivatives with enhanced biological activity.
Antitumor Activity
Research indicates that compounds related to quinolizine structures exhibit antitumor properties. A study demonstrated that certain derivatives could inhibit tumor growth through mechanisms involving histone deacetylase (HDAC) inhibition, which is critical in cancer progression . The effectiveness of these compounds was assessed in various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
Antimicrobial Activity
The antimicrobial properties of 1H,5H-Benzo[ij]quinolizine derivatives have been investigated against a range of pathogens. A study highlighted that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have suggested that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are established for preparing the hydrazide derivative from its parent carboxylic acid?
Methodological Answer: The hydrazide derivative can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting the parent carboxylic acid (e.g., 1H,5H-Benzo[ij]quinolizine-6-carboxylic acid) with hydrazine (NH₂NH₂) under reflux in a polar aprotic solvent (e.g., ethanol or DMF). For example:
Dissolve the carboxylic acid in ethanol and add excess hydrazine hydrate.
Reflux at 80–100°C for 6–12 hours.
Isolate the hydrazide via vacuum filtration or column chromatography.
Characterization should include H/C NMR to confirm hydrazide formation (e.g., disappearance of the carboxylic acid proton at δ ~12 ppm and appearance of NH-NH₂ signals at δ ~4–5 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing the hydrazide moiety?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies NH-NH₂ protons (δ 4–6 ppm, broad singlet). C NMR confirms the carbonyl shift (C=O at ~165–170 ppm for hydrazides vs. ~170–175 ppm for carboxylic acids).
- IR Spectroscopy : Look for N-H stretches (3200–3350 cm) and C=O stretches (1630–1680 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of NH₂NH₂ group).
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles for structural validation .
Advanced Research Questions
Q. How can researchers evaluate the hydrolytic stability of the hydrazide group under physiological conditions?
Methodological Answer:
Buffer Stability Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC or LC-MS at intervals (0, 24, 48, 72 hours).
Acid/Base Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess pH-dependent hydrolysis.
Kinetic Analysis : Calculate half-life (t₁/₂) and degradation rate constants using first-order kinetics.
Structural Identification of Degradants : Use LC-HRMS to identify hydrolysis products (e.g., parent carboxylic acid and hydrazine byproducts) .
Q. How can contradictions between in vitro and in vivo antimicrobial activity data be resolved?
Methodological Answer:
- Bioavailability Studies : Measure plasma/tissue concentrations via LC-MS to assess absorption and distribution.
- Metabolite Profiling : Identify active/inactive metabolites using liver microsome assays or in vivo sampling.
- Efflux Pump Inhibition : Co-administer with efflux pump inhibitors (e.g., verapamil) to test if resistance mechanisms reduce efficacy.
- Protein Binding Assays : Use equilibrium dialysis to determine free fraction available for antimicrobial activity.
- In Silico PK/PD Modeling : Predict pharmacodynamic outcomes using tools like GastroPlus or Simcyp .
Q. What computational strategies can predict the hydrazide’s interaction with bacterial DNA gyrase?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the hydrazide into the gyrase ATP-binding pocket (PDB ID: 1KZN for E. coli gyrase).
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD/RMSF analysis).
Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities.
SAR Analysis : Compare with fluoroquinolone analogs (e.g., flumequine) to identify critical substituents (e.g., hydrazide vs. carboxylate) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial MIC values across studies?
Methodological Answer:
Standardize Assay Conditions : Ensure consistent inoculum size (CFU/mL), growth media (Mueller-Hinton agar), and incubation time (18–24 hours).
Quality Control Strains : Include reference strains (e.g., E. coli ATCC 25922) to validate results.
Check Compound Purity : Verify via HPLC (>95% purity) to rule out impurity-driven variability.
Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of inter-lab differences .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes nucleophilicity |
| Temperature | 80°C | Balances rate vs. decomposition |
| Hydrazine Molar Ratio | 2:1 (excess) | Drives reaction completion |
| Reaction Time | 10 hours | >90% conversion |
Q. Table 2. Comparative Stability in Physiological Buffers
| Condition | Half-Life (t₁/₂) | Major Degradant |
|---|---|---|
| PBS (pH 7.4) | 48 hours | Parent carboxylic acid |
| Simulated Gastric Fluid | 12 hours | Hydrazine + acid |
| Liver Microsomes | 6 hours | Oxidized metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
